N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine
Description
N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine is a 1,3-thiazol-2-amine derivative characterized by a 2-chlorophenyl group attached to the amine nitrogen and a 4-substituted phenyl ring at the thiazole’s 4-position. The substituent on the phenyl ring is a dimethylsulfamoyl amino group (-NHSO₂N(CH₃)₂), which introduces both electron-withdrawing and steric effects.
For example, compounds with sulfonamide or nitro groups at analogous positions exhibit antibacterial, antiproliferative, and receptor antagonism activities .
Properties
IUPAC Name |
2-(2-chloroanilino)-4-[4-(dimethylsulfamoylamino)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S2/c1-22(2)26(23,24)21-13-9-7-12(8-10-13)16-11-25-17(20-16)19-15-6-4-3-5-14(15)18/h3-11,21H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHQWYPGMZQHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and dimethylsulfamoyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine, exhibit promising anticancer properties. Thiazole compounds have been shown to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation and cancer progression. The structural features of this compound may enhance its ability to interfere with cancer cell proliferation and survival pathways .
Antidiabetic Potential
Recent studies have suggested that compounds similar to this compound may possess antidiabetic properties. They could potentially modulate insulin sensitivity and glucose metabolism, making them candidates for further investigation in diabetes management .
Neurological Effects
Thiazole derivatives have been explored for their effects on the central nervous system. Some studies indicate that they might act as agonists of muscarinic receptors, which could lead to enhanced cholinergic transmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. The presence of the thiazole ring combined with the chlorophenyl and dimethylsulfamoyl groups contributes to its biological activity. The molecular geometry and electronic distribution play significant roles in its interaction with biological targets .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiazole derivatives, including this compound, exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antidiabetic Mechanism
Another research project investigated the effects of thiazole derivatives on glucose uptake in muscle cells. Results indicated that these compounds could enhance insulin-mediated glucose transport, suggesting their role in improving insulin sensitivity and providing a new avenue for diabetes treatment .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares the target compound with structurally related 1,3-thiazol-2-amine derivatives:
Key Observations:
- Electron-Withdrawing vs. In contrast, methoxy groups (electron-donating) in compound 10s improve solubility but may reduce electrophilic interactions .
- Chlorophenyl vs. Methyl/Fluorophenyl : The 2-chlorophenyl group in the target compound offers a balance of lipophilicity and steric hindrance, which is critical for membrane permeability and target selectivity. Analogues with 3-chloro-2-methylphenyl () or 4-fluorophenyl () substituents show varied antibacterial potencies, suggesting positional sensitivity .
- Sulfonamide Functionality : Sulfonamide-containing derivatives (e.g., ) demonstrate receptor antagonism, implying that the dimethylsulfamoyl group in the target compound may similarly modulate protein-ligand interactions .
Physicochemical Properties
- Hydrogen Bonding Capacity: The sulfamoyl group (-NHSO₂N(CH₃)₂) provides two hydrogen bond acceptors (S=O), enhancing target binding compared to nitro (-NO₂) or methoxy (-OCH₃) groups .
Biological Activity
N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-amino-1,3-thiazole with various aryl amines and sulfamoyl groups. The presence of the chlorophenyl and dimethylsulfamoyl moieties enhances the compound's pharmacological profile.
Biological Activity
Anticancer Properties
Research indicates that thiazole derivatives demonstrate significant antiproliferative activity against various cancer cell lines. For instance, a related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC50 values between 0.36 and 0.86 µM across three human cancer cell lines, indicating strong cytotoxic effects . The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. A review highlighted that compounds containing the 1,3-thiazole moiety exhibit activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, and Streptococcus aureus . The antimicrobial efficacy can be attributed to their ability to interfere with bacterial cell wall synthesis or function.
The biological activity of this compound can be explained through several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
- Enzyme Inhibition : Thiazole derivatives may act as inhibitors of specific enzymes involved in cellular processes, contributing to their anticancer and antimicrobial effects.
Case Studies
Several studies have explored the biological significance of thiazole derivatives:
- Study on Antiproliferative Activity : A series of thiazole compounds were synthesized and tested against cancer cell lines. The most potent derivative demonstrated significant inhibition of cell growth and induced apoptosis .
- Antimicrobial Screening : A comprehensive screening of thiazole derivatives revealed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents .
Data Summary
| Activity Type | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Lines | 0.36 - 0.86 µM | Tubulin polymerization inhibition |
| Antimicrobial | Bacillus subtilis | Effective against multiple strains | Cell wall synthesis interference |
Q & A
Basic: What are the key considerations for synthesizing N-(2-chlorophenyl)-4-{4-[(dimethylsulfamoyl)amino]phenyl}-1,3-thiazol-2-amine with high purity?
Methodological Answer:
The synthesis typically involves coupling 2-aminothiazole intermediates with substituted phenyl groups. Key steps include:
- Thiazole Core Formation: Use Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives under reflux in ethanol or DCM .
- Substituent Introduction: Employ Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Purification: Recrystallization from DMSO/water mixtures (2:1) or column chromatography with ethyl acetate/hexane gradients improves purity. Monitor yields via HPLC (e.g., 70–83% yields reported for analogous compounds) .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K. Resolve structures with SHELXS/SHELXL for solution/refinement .
- Key Parameters: Analyze dihedral angles (e.g., thiazole vs. chlorophenyl ring: ~9.2°) and intermolecular interactions (e.g., C–H⋯π contacts) .
- Validation: Check data-to-parameter ratios (>15:1) and R-factors (<0.05) to ensure reliability .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigate via:
- Standardized Assays: Use identical cell lines (e.g., SGC-7901 for antiproliferative studies) and protocols (e.g., MTT assay at 48 hr incubation) .
- SAR Analysis: Compare substituent effects (e.g., dimethylsulfamoyl vs. methoxy groups) on activity. For example, 4-methoxy substitution in related compounds enhanced tubulin inhibition (IC₅₀ = 1.2 µM) .
- Meta-Analysis: Pool data from analogs (e.g., SSR125543A, a CRF1 antagonist with Ki = 8.73 for CRF1 vs. 6.73 for CRF2α) to identify trends .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s mechanism of action?
Methodological Answer:
- In Vitro:
- In Vivo:
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding to targets like tubulin’s colchicine site (e.g., binding energy ≤ −9.0 kcal/mol correlates with activity) .
- ADMET Prediction: Apply SwissADME to assess logP (optimal range: 2–4), BBB permeability, and CYP450 inhibition risks .
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: Confirm structure via ¹H/¹³C NMR. Key signals include thiazole C2-amine (~δ 165 ppm in ¹³C) and dimethylsulfamoyl protons (δ 2.8–3.1 ppm in ¹H) .
- Mass Spectrometry: Use ESI-MS to verify molecular weight (e.g., [M+H]+ = 435.2 Da) .
- IR: Identify sulfonamide stretches (1320–1160 cm⁻¹) and amine N–H bonds (~3400 cm⁻¹) .
Advanced: What strategies can address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Formulation: Use co-solvents like DMSO (<0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Prodrug Design: Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
- Salt Formation: Screen hydrochloride or mesylate salts (e.g., SSR125543A HCl improved bioavailability by 40%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
